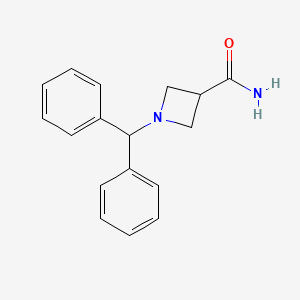

1-Benzhydrylazetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

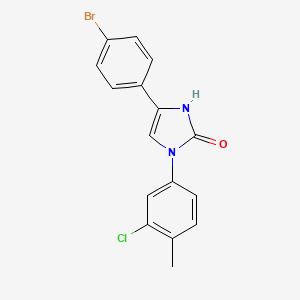

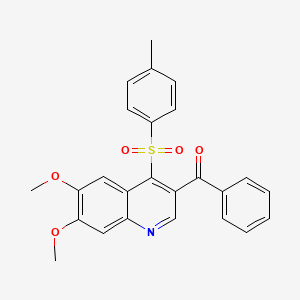

1-Benzhydrylazetidine-3-carboxamide, also known as BTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azetidine derivatives and has a unique chemical structure that makes it an interesting molecule for pharmacological studies.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

1-Benzhydrylazetidine-3-carboxamide and its derivatives have been explored in scientific research for their synthesis methods and potential antimicrobial activity. The synthesis process of these compounds, including 1-Benzhydrylazetidine-3-carboxamide, often involves specific reactions that aim to create novel derivatives with potential biological activities. For instance, the synthesis and study of various carboxamide derivatives have been conducted to evaluate their antimicrobial properties against strains of microorganisms such as Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. These studies reveal that some derivatives show significant activity, sometimes even surpassing reference drugs like streptomycin and metronidazole in inhibitory effectiveness against certain test strains (Kolisnyk et al., 2015).

Synthesis Methodologies

The development of efficient synthesis methodologies for compounds such as 1-Benzhydrylazetidine-3-carboxamide is crucial for enabling further pharmacological and chemical studies. A notable example includes the streamlined synthesis process of 3-amino-1-Benzhydrylazetidine, highlighting the importance of efficient, high-yield synthesis techniques that can facilitate the production of such compounds for research and potential therapeutic applications. This process demonstrates the conversion of commercially available precursors into desired compounds with high yield, emphasizing the importance of synthetic efficiency in the realm of chemical research (Li et al., 2006).

Enhanced Process Development

Improvements in the synthesis process of key intermediates like 1-benzhydrylazetidin-3-ol, closely related to 1-Benzhydrylazetidine-3-carboxamide, underline the ongoing efforts to refine chemical production methods for better purity and yield. These advancements are vital for the scalable and efficient manufacture of compounds that serve as critical building blocks in the synthesis of more complex molecules with potential scientific or therapeutic value. The development of an improved, one-pot synthesis method for 1-benzhydrylazetidin-3-ol, which significantly reduces impurity content, is a testament to the continuous pursuit of optimization in chemical synthesis processes (Reddy et al., 2010).

Propriétés

IUPAC Name |

1-benzhydrylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-17(20)15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZLQNFWWDNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydrylazetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)

![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)

![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)